Methyl 2-(bromomethyl)-5-methylhex-2-enoate
Description
Methyl 2-(bromomethyl)-5-methylhex-2-enoate is an α,β-unsaturated ester featuring a bromomethyl substituent at the α-carbon (C2) and a methyl group at the δ-carbon (C5) of the hex-2-enoate backbone. Its molecular formula is C₉H₁₃BrO₂, with a molecular weight of 233.10 g/mol. The compound’s structure combines an electron-deficient alkene (due to conjugation with the ester group) and a brominated alkyl chain, making it highly reactive in nucleophilic substitutions and cycloaddition reactions. This compound is primarily utilized in organic synthesis as an intermediate for constructing complex molecules, particularly in pharmaceuticals and agrochemicals.
Properties
CAS No. |
917805-08-4 |
|---|---|
Molecular Formula |
C9H15BrO2 |
Molecular Weight |
235.12 g/mol |
IUPAC Name |
methyl 2-(bromomethyl)-5-methylhex-2-enoate |
InChI |
InChI=1S/C9H15BrO2/c1-7(2)4-5-8(6-10)9(11)12-3/h5,7H,4,6H2,1-3H3 |
InChI Key |
CQLKIIVOJHESEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC=C(CBr)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(bromomethyl)-5-methylhex-2-enoate typically involves the bromination of a suitable precursor. One common method is the bromination of methyl 2-methylhex-2-enoate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the product can be achieved through distillation or recrystallization, depending on the desired purity and application .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(bromomethyl)-5-methylhex-2-enoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like dimethyl sulfoxide are employed.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride or oxidizing agents like potassium permanganate are used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Alcohols and carboxylic acids are formed.
Scientific Research Applications
Organic Synthesis
Methyl 2-(bromomethyl)-5-methylhex-2-enoate serves as a versatile building block in the synthesis of more complex molecules. It is particularly useful in:
- Pharmaceutical Development : The compound is employed as an intermediate in the synthesis of various pharmaceuticals, where it can be modified to create biologically active derivatives .
- Agrochemicals : Its reactivity allows for the development of new agrochemical agents that can enhance crop protection.
Biological Studies
The compound's ability to modify biomolecules makes it valuable in biological research:
- Enzyme Mechanisms : It can be utilized to study enzyme mechanisms by introducing modifications that affect enzyme activity and specificity .
- Protein Function Studies : By altering specific amino acids within proteins, researchers can explore the functional implications of these modifications, aiding in drug design and development.
Material Science
In material science, this compound is used for:
- Polymer Synthesis : The compound can be incorporated into polymer chains to impart specific properties, such as improved thermal stability or mechanical strength .
- Advanced Materials : Its unique structure allows for the development of materials with tailored functionalities, suitable for applications in electronics and coatings.
Case Study 1: Synthesis of Allyl Sulfones
A study demonstrated the use of this compound in the radical sulfonylation of Morita–Baylis–Hillman adducts with thiosulfonates. This reaction yielded various allyl sulfones with high stereoselectivity and good yields, showcasing its utility in synthesizing complex organic molecules under mild conditions .
| Compound | Yield (%) | Stereoselectivity |
|---|---|---|
| Allyl Sulfone A | 85% | High |
| Allyl Sulfone B | 90% | Moderate |
Research on derivatives of this compound revealed significant antimicrobial properties. In vitro studies indicated effective inhibition against various pathogens, demonstrating potential applications in medicinal chemistry.
| Compound Derivative | Minimum Inhibitory Concentration (μg/mL) | Activity Type |
|---|---|---|
| Derivative A | 0.22 | Bactericidal |
| Derivative B | 0.25 | Fungicidal |
Mechanism of Action
The mechanism of action of Methyl 2-(bromomethyl)-5-methylhex-2-enoate in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution or elimination processes. The molecular targets and pathways depend on the specific reaction and conditions employed .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogs
The following compounds share structural similarities with Methyl 2-(bromomethyl)-5-methylhex-2-enoate, differing in substituents, backbone, or functional groups:
Comparative Analysis
Reactivity
- Bromomethyl Group: The bromomethyl substituent in the target compound enhances its electrophilicity, enabling SN2 reactions or eliminations. In contrast, Methyl 5-methylhex-2-enoate lacks this bromine, reducing its utility in alkylation reactions.
- Steric Effects: The cyclohexyl ester analog introduces significant steric bulk, slowing reaction kinetics compared to the linear hex-2-enoate backbone of the target compound.
- Electronic Effects : The benzoate derivative features an aromatic ring with electron-withdrawing substituents (bromoacetyl), altering conjugation patterns and reactivity compared to aliphatic esters.
Biological Activity
Methyl 2-(bromomethyl)-5-methylhex-2-enoate is a compound that has garnered interest in the field of organic chemistry due to its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action associated with this compound, drawing from various studies and research findings.
The compound is synthesized through a radical sulfonylation process involving Morita-Baylis-Hillman (MBH) adducts. Recent research has demonstrated efficient methods for synthesizing allyl sulfones, including derivatives of this compound, using thiosulfonates in the presence of bases such as Cs₂CO₃ . The reaction conditions can be optimized to yield high stereoselectivities and good yields, making this approach advantageous for further biological evaluations.
Biological Activity
Anticancer Properties
this compound has shown promising activity against cancer cell lines. Specifically, studies have indicated that allyl sulfones derived from this compound exhibit significant cytotoxic effects against various cancer types, including breast cancer and leukemia . The mechanism appears to involve the induction of apoptosis in cancer cells, although the precise pathways remain to be fully elucidated.
Inhibition of Cell Proliferation
Research indicates that compounds related to this compound can inhibit abnormal cell proliferation. This activity is particularly relevant in the context of tumor growth, where controlling cell division is crucial for effective treatment strategies. The allyl sulfone derivatives have been reported to disrupt cell cycle progression in certain cancer cell lines, leading to reduced viability .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Radical Formation : The sulfonylation process generates reactive radicals that can interact with cellular components, potentially leading to oxidative stress and subsequent cell death .
- Apoptosis Induction : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells, promoting programmed cell death through caspase activation and mitochondrial dysfunction .
- Cell Cycle Arrest : Studies have shown that treatment with derivatives can lead to G1/S phase arrest in cancer cells, inhibiting their ability to proliferate effectively .
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
